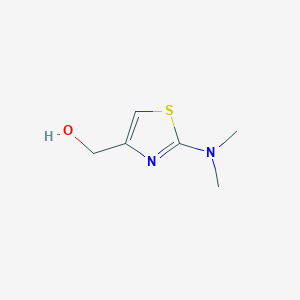

(2-(Dimethylamino)thiazol-4-yl)methanol

Description

Structural Characterization of (2-(Dimethylamino)thiazol-4-yl)methanol

Molecular Architecture and IUPAC Nomenclature

The molecular structure of (2-(Dimethylamino)thiazol-4-yl)methanol consists of a thiazole core (C₃H₃NS) substituted at the 2-position with a dimethylaminomethyl group (-CH₂N(CH₃)₂) and at the 4-position with a hydroxymethyl group (-CH₂OH). The IUPAC name, [2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methanol , reflects this substitution pattern. Key molecular descriptors are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₂N₂OS |

| Molecular Weight | 172.25 g/mol |

| SMILES Notation | CN(C)CC₁=NC(=CS₁)CO |

| InChI Key | BIEFSXASVIQOOS-UHFFFAOYSA-N |

| CAS Registry Number | 78441-69-7 |

The thiazole ring’s aromaticity arises from delocalized π-electrons, while the dimethylamino and hydroxymethyl substituents introduce polar and hydrogen-bonding capabilities. The dimethylamino group’s electron-donating nature enhances the ring’s electron density, influencing reactivity and intermolecular interactions.

Stereochemical Considerations and Conformational Analysis

Despite the presence of multiple substituents, (2-(Dimethylamino)thiazol-4-yl)methanol lacks chiral centers due to the symmetric dimethylamino group and planar thiazole ring. However, conformational flexibility arises from rotation around the C-CH₂-N bond in the dimethylaminomethyl group and the C-CH₂-O bond in the hydroxymethyl group. Computational models predict two dominant conformers:

- A syn-periplanar conformation , where the dimethylamino group aligns with the thiazole ring’s sulfur atom.

- An anti-periplanar conformation , where the dimethylamino group rotates away from the sulfur atom.

These conformers exhibit minor energy differences (<2 kcal/mol), suggesting rapid interconversion at room temperature. The hydroxymethyl group’s orientation further modulates hydrogen-bonding potential, impacting solubility and crystal packing.

Comparative Structural Analysis with Thiazole Derivatives

To contextualize its properties, (2-(Dimethylamino)thiazol-4-yl)methanol is compared to structurally related thiazole derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| (2-(Dimethylamino)thiazol-4-yl)methanol | C₇H₁₂N₂OS | 172.25 | -CH₂N(CH₃)₂ at C2; -CH₂OH at C4 |

| [2-(Methylamino)thiazol-4-yl]methanol | C₅H₈N₂OS | 144.20 | -NHCH₃ at C2; -CH₂OH at C4 |

| 4-Methylthiazole | C₄H₅NS | 99.15 | -CH₃ at C4 |

Key Observations:

- Substituent Effects : The dimethylaminomethyl group in (2-(Dimethylamino)thiazol-4-yl)methanol increases steric bulk and electron density compared to the methylamino group in [2-(Methylamino)thiazol-4-yl]methanol. This enhances solubility in polar solvents and alters binding affinities in biological systems.

- Hydrogen-Bonding Capacity : The hydroxymethyl group at C4 enables hydrogen bonding, a feature absent in simpler derivatives like 4-methylthiazole. This property is critical for interactions with biological targets or crystalline matrices.

- Electronic Modulation : The dimethylamino group’s strong electron-donating effect raises the thiazole ring’s highest occupied molecular orbital (HOMO) energy, potentially increasing nucleophilic reactivity at the C5 position.

Properties

Molecular Formula |

C6H10N2OS |

|---|---|

Molecular Weight |

158.22 g/mol |

IUPAC Name |

[2-(dimethylamino)-1,3-thiazol-4-yl]methanol |

InChI |

InChI=1S/C6H10N2OS/c1-8(2)6-7-5(3-9)4-10-6/h4,9H,3H2,1-2H3 |

InChI Key |

ZFGCHSBLQVRTOC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC(=CS1)CO |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula CHNOS and a molecular weight of 172.25 g/mol. Its structure features a thiazole ring with a dimethylaminomethyl group at the 2-position and a hydroxymethyl group at the 4-position. This unique arrangement contributes to its reactivity and biological activity, making it an important scaffold in drug development.

Pharmaceutical Development

(2-(Dimethylamino)thiazol-4-yl)methanol serves as a scaffold for developing new therapeutic agents . Thiazole derivatives are known for their ability to interact with various biological targets, leading to enhanced pharmacological properties. Research has shown that modifications of thiazole compounds can yield derivatives with improved efficacy against diseases such as cancer, diabetes, and infectious diseases.

Case Studies

- A study published in Medicinal Chemistry highlighted the synthesis of thiazolidin-4-one derivatives from thiazole scaffolds, demonstrating significant anticancer activity against multiple cell lines .

- Another investigation focused on the use of thiazole derivatives in developing antitubercular agents, showcasing their potential in treating resistant strains of Mycobacterium tuberculosis .

Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its functional groups that facilitate various chemical reactions. It can be synthesized through several methods, typically involving the reaction of thiazole derivatives with dimethylamine and formaldehyde or methanol.

Synthetic Methods

The following table summarizes common synthetic methods for (2-(Dimethylamino)thiazol-4-yl)methanol:

Research indicates that (2-(Dimethylamino)thiazol-4-yl)methanol exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that thiazole derivatives can inhibit bacterial growth, making them potential candidates for antibiotic development.

- Anticancer Properties : The compound's derivatives have been evaluated for their ability to induce apoptosis in cancer cells .

Data Table: Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |

| Anticancer | Induces apoptosis in various cancer cell lines. |

| Anti-diabetic | Modulates glucose metabolism pathways. |

Computational Studies

Computational modeling has been employed to predict the behavior of (2-(Dimethylamino)thiazol-4-yl)methanol in biological systems. Studies utilizing Density Functional Theory (DFT) have provided insights into its pKa values and interaction mechanisms with biological targets .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The dimethylamino group in the target compound is strongly electron-donating, enhancing nucleophilicity at the thiazole ring. In contrast, bromophenyl () and benzodioxol () substituents introduce electron-withdrawing effects, altering reactivity and stability .

- Steric Effects : Bulky groups like phenylethyl () or benzodioxol () may hinder intermolecular interactions compared to smaller substituents (e.g., methyl in ) .

Analog-Specific Syntheses :

- 2-(2-Methyl-1,3-thiazol-4-yl)ethanol (): Likely synthesized via cyclization of thioamides or via Mitsunobu reactions to introduce the ethanol group.

- [2-(4-Bromo-phenyl)-thiazol-4-yl]methanol (): Synthesized using bromophenyl-substituted thioamides followed by oxidation or nucleophilic substitution .

Physicochemical Properties

- Solubility: The hydroxymethyl group in the target compound improves water solubility compared to analogs with non-polar substituents (e.g., phenylethyl in ) .

- Melting Points: Limited data, but reports a melting point of 86°C for a related thiazole hydrazide, suggesting moderate thermal stability .

Pharmacological and Industrial Relevance

- Pharmaceutical Impurities : The target compound is identified as Paroxetine Impurity A , emphasizing its role in quality assurance .

- Drug Development Candidates: Analogs like 2-(2-Methyl-1,3-thiazol-4-yl)ethanol () and benzodioxol derivatives () are explored for bioactivity due to their heterocyclic cores .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-(Dimethylamino)thiazol-4-yl)methanol, and what are their respective yields and limitations?

- Answer : The compound is typically synthesized via thiazole ring functionalization. A common method involves reacting chloromethylthiazole intermediates with methanol derivatives under basic conditions (e.g., potassium carbonate in DMF) to introduce the hydroxymethyl group . For example, esterification of thiazole-acetic acid derivatives using methanol and thionyl chloride (SOCl₂) yields methyl esters with ~90% efficiency, though moisture sensitivity requires anhydrous conditions . Key limitations include competing side reactions (e.g., oxidation) and the need for rigorous purification via recrystallization or column chromatography.

Q. Which spectroscopic techniques are most effective for characterizing (2-(Dimethylamino)thiazol-4-yl)methanol, and what key spectral features should researchers look for?

- Answer :

- ¹H/¹³C NMR : Look for signals corresponding to the dimethylamino group (δ ~2.8–3.2 ppm for CH₃ protons; δ ~40–45 ppm for quaternary carbons) and the hydroxymethyl moiety (δ ~4.5 ppm for -CH₂OH; δ ~60–65 ppm for the carbon) .

- IR Spectroscopy : Confirm O-H stretching (~3200–3600 cm⁻¹) and C=N/C-S vibrations (~1600 cm⁻¹ and ~700 cm⁻¹, respectively) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular formula (C₆H₁₁N₂OS, MW 159.23 g/mol) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of (2-(Dimethylamino)thiazol-4-yl)methanol to improve yield and purity, particularly when dealing with moisture-sensitive intermediates?

- Answer :

- Solvent Selection : Use aprotic solvents (e.g., DMF, dichloroethane) to minimize hydrolysis. Anhydrous conditions are critical during thionyl chloride-mediated esterification .

- Catalyst Optimization : Employ glacial acetic acid as a mild acid catalyst in condensation reactions to reduce side products .

- Purification : Trituration with ice-cold ethanol/water mixtures removes unreacted starting materials, achieving >95% purity .

- Table 1 : Key Reaction Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 85–90 |

| Reaction Temperature | Reflux (80–100°C) | 89 |

| Catalyst | K₂CO₃ | 78 |

Q. What strategies are recommended for resolving discrepancies in reported biological activities of (2-(Dimethylamino)thiazol-4-yl)methanol derivatives across different studies?

- Answer :

- Purity Analysis : Ensure compounds are ≥95% pure (via HPLC or TLC) to exclude confounding effects from impurities .

- Assay Standardization : Use consistent bioassay protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) to minimize variability .

- Structural Confirmation : Compare NMR/X-ray crystallography data with literature to verify functional group orientation, which impacts bioactivity .

Q. How does the choice of solvent and catalyst influence the regioselectivity in thiazole ring functionalization during the synthesis of (2-(Dimethylamino)thiazol-4-yl)methanol analogs?

- Answer :

- Polar Solvents (DMF, DMSO) : Enhance nucleophilic substitution at the thiazole C4 position due to stabilization of transition states .

- Acid Catalysts (AcOH) : Promote Schiff base formation at the C2 amino group, enabling conjugation with aldehydes .

- Base Catalysts (K₂CO₃) : Favor etherification at the hydroxymethyl group, critical for generating prodrug derivatives .

Q. What computational methods are suitable for predicting the interaction of (2-(Dimethylamino)thiazol-4-yl)methanol with biological targets?

- Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., bacterial dihydrofolate reductase) .

- QSAR Modeling : Correlate electronic descriptors (e.g., Hammett σ) with antimicrobial IC₅₀ values to guide structural modifications .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antimicrobial efficacy of (2-(Dimethylamino)thiazol-4-yl)methanol derivatives?

- Answer :

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., Gram-positive vs. Gram-negative specificity) .

- Mechanistic Studies : Use fluorescence quenching or SPR to measure direct target binding, bypassing phenotypic variability .

- Table 2 : Reported MIC Values (μg/mL)

| Organism | Study A | Study B |

|---|---|---|

| S. aureus | 12.5 | 25.0 |

| E. coli | >50 | 50 |

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.